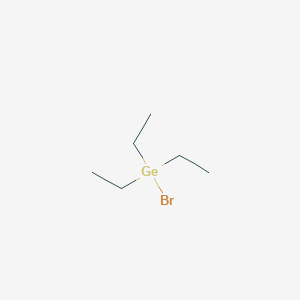

Triethylbromogermane

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Modular Generation of Polyarenes

Triethylbromogermane is used in the modular generation of (iodinated) polyarenes . This process involves the use of organogermane containing building blocks as key orthogonal functionality and an electrophilic unmasking event . This approach is a complementary modular coupling strategy to the widely employed Suzuki coupling strategy of boron-containing precursors .

Orthogonal Masking Group

In the modular synthesis of polyarenes, Triethylbromogermane is used as an orthogonal masking group . This allows for significantly shorter reaction times for the iterative coupling steps and/or to close gaps in the accessible compound space .

Synthesis of Iodinated Compounds

Triethylbromogermane enables straightforward access to iodinated compounds . This is particularly useful in the synthesis of pharmaceuticals, materials, and agrochemicals .

Accelerated Construction of Diversely Substituted Polyarenes

Triethylbromogermane is used in devising synthetic methods that allow for an accelerated construction of diversely substituted polyarenes via modular syntheses from pre-defined building blocks . This approach offers the opportunity to reach molecular diversity faster, and consequently increases the likelihood of discovery of new drugs, materials, and agrochemicals .

Automation of Chemical Synthesis

Triethylbromogermane is used in the automation of chemical synthesis . If the methodology is robust, practical, and general, it will potentially also allow for automation of chemical synthesis, which is considered key to further enhance the molecule output .

Increase the Speed of Compound Synthesis

Triethylbromogermane is used to increase the speed of compound synthesis and expand the scope . For example, Burke’s method relies on 16–24 h Suzuki coupling steps at elevated temperature for each iteration . The use of Triethylbromogermane can significantly shorten these reaction times .

Wirkmechanismus

Target of Action

Triethylbromogermane, also known as Bromotriethylgermane, is an organogermanium compound. It’s known that organogermanium compounds can interact with a variety of biological molecules due to their unique chemical properties .

Mode of Action

A study suggests that a radical chain mechanism is proposed for the reaction of triethylgermane with dialkylmercury compounds . This suggests that Triethylbromogermane might interact with its targets through a radical chain mechanism, leading to changes in the targets’ function or structure .

Biochemical Pathways

Organogermanium compounds are known to participate in various chemical reactions, suggesting that they could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

Like other organogermanium compounds, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the route of administration, and the physiological condition of the individual .

Result of Action

Given its potential radical chain mechanism of action, it’s plausible that it could induce changes in the function or structure of its targets, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of Triethylbromogermane are likely influenced by various environmental factors. For instance, its reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, its efficacy could be influenced by the physiological condition of the individual, including factors such as the individual’s metabolic state and the presence of other biochemical molecules .

Eigenschaften

IUPAC Name |

bromo(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPPRJFGNCDPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346317 | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1067-10-3 | |

| Record name | Bromotriethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Based on the reactivity of Triethylgermyllithium with multiple bonds [, ], can we expect Triethylbromogermane to participate in similar reactions? If so, what modifications might be necessary?

A1: While both compounds contain the Triethylgermyl group (Et3Ge-), their reactivity differs significantly. Triethylgermyllithium, with its highly polarized Ge-Li bond, acts as a strong nucleophile, readily adding across multiple bonds [, ]. In contrast, Triethylbromogermane possesses a Ge-Br bond, which is less polarized and less reactive towards nucleophilic additions.

Q2: Considering the potential applications of Triethylgermyllithium in synthesizing organogermanium compounds [, ], could Triethylbromogermane serve as a precursor for accessing similar or novel structures?

A2: Absolutely. Triethylbromogermane, with its reactive Ge-Br bond, presents a versatile precursor for synthesizing various organogermanium compounds. While Triethylgermyllithium excels in direct additions to multiple bonds [, ], Triethylbromogermane opens avenues for other valuable transformations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)